dimethyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Dimethyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (DHP) derivative featuring a pyrazole ring substituted with a sulfonamide group and ester functionalities. DHPs are widely studied for their biological activities, including calcium channel modulation and antimicrobial properties. The dimethyl ester groups at positions 3 and 5 of the DHP core, combined with the 4-[(dimethylamino)sulfonyl]phenyl substituent on the pyrazole ring, confer unique electronic and steric properties to this compound, influencing its solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
dimethyl 4-[3-[4-(dimethylsulfamoyl)phenyl]-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O6S/c1-17-23(27(33)37-5)25(24(18(2)29-17)28(34)38-6)22-16-32(20-10-8-7-9-11-20)30-26(22)19-12-14-21(15-13-19)39(35,36)31(3)4/h7-16,25,29H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENQJTGBWYPLPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate (commonly referred to as compound A) is a chemically complex compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with compound A, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A has the following chemical structure:
Molecular Formula : C28H30N4O6S
Molecular Weight : 534.63 g/mol
CAS Number : [Not specified]
The compound features a pyridine dicarboxylate core with dimethylamino and sulfonamide functional groups, which are crucial for its biological activity.
Antifungal Activity
Research indicates that compound A exhibits significant antifungal properties. In vitro studies have demonstrated its effectiveness against various fungal strains. For instance:
- Minimum Inhibitory Concentration (MIC) values were reported to be as low as 6.25 µg/mL against Fusarium oxysporum and Candida albicans .
Table 1 summarizes the antifungal activity of compound A compared to standard antifungal agents:
| Compound | Target Fungi | MIC (µg/mL) |
|---|---|---|
| Compound A | Fusarium oxysporum | 6.25 |
| Miconazole | Candida albicans | 8.0 |
| Fluconazole | Aspergillus niger | 16.0 |
Antimicrobial Activity
In addition to antifungal effects, compound A has shown promising antimicrobial activity against various bacterial strains:
- It was effective against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, with MIC values ranging from 32 to 64 µg/mL .
The biological activity of compound A can be attributed to several mechanisms:
- Inhibition of Fungal Cell Wall Synthesis : The presence of the sulfonamide group may interfere with the synthesis of chitin in fungal cell walls, leading to cell lysis.
- Disruption of Bacterial Membrane Integrity : Compound A may disrupt bacterial cell membranes, causing leakage of cellular contents.
- Enzyme Inhibition : It is hypothesized that compound A may inhibit specific enzymes involved in metabolic pathways essential for fungal and bacterial survival.
Study 1: Efficacy Against Fusarium oxysporum
A study conducted by researchers evaluated the efficacy of compound A against Fusarium oxysporum. The results indicated that at a concentration of 50 µg/mL, compound A exhibited over 80% inhibition of fungal growth compared to untreated controls .
Study 2: Comparison with Standard Antifungals
In a comparative study involving standard antifungal agents such as miconazole and fluconazole, compound A demonstrated superior antifungal activity against resistant strains of Candida albicans, highlighting its potential as a therapeutic agent in treating fungal infections .
Comparison with Similar Compounds
Research Implications
The sulfonamide and dimethyl ester functionalities position the target compound as a promising candidate for drug development, balancing solubility and membrane permeability. Comparative studies with diethyl/isopropyl esters and amide derivatives highlight opportunities for optimizing pharmacokinetics through rational structural modifications. Further studies should explore in vitro bioactivity and metabolic stability to validate these hypotheses.
Q & A
Q. Critical parameters :
- Temperature : Pyrazole cyclization requires 80–100°C, while DHP formation is optimized at 60–80°C.
- Catalysts : Use of p-toluenesulfonic acid for cyclization and ammonium acetate for DHP ring closure .
- Solvents : Polar aprotic solvents (e.g., DMF) enhance sulfonation reactivity .
Advanced: How can computational methods (e.g., quantum chemical calculations) optimize reaction pathways for this compound?
Quantum mechanical calculations (e.g., DFT) can predict transition states and energetics for key steps like sulfonation or DHP ring formation. For example:
- Reaction Path Screening : Identify low-energy pathways for sulfonyl group attachment using Fukui indices to assess electrophilic/nucleophilic sites .
- Solvent Effects : COSMO-RS simulations can model solvent polarity effects on intermediate stability.
- Catalyst Design : Machine learning (e.g., Bayesian optimization) can screen catalysts for regioselective pyrazole functionalization .
Validate predictions with microreactor experiments (e.g., flow chemistry) to rapidly test conditions .
Basic: What spectroscopic techniques are essential for structural confirmation?
- NMR :
- ¹H/¹³C NMR : Assign pyrazole (δ 7.2–8.5 ppm) and DHP ring (δ 2.3–2.6 ppm for methyl groups) protons.
- 2D NMR (HSQC, HMBC) : Correlate sulfonylphenyl substituents with adjacent carbons .
- IR : Confirm sulfonamide S=O stretches (1320–1160 cm⁻¹) and ester C=O (1720–1700 cm⁻¹) .
- X-ray Crystallography : Resolve dihedral angles between pyrazole and DHP rings to confirm steric effects .
Advanced: How do substituent variations (e.g., dimethylamino vs. methoxy groups) impact bioactivity?
- Electron-Withdrawing Groups (e.g., sulfonyl): Increase binding affinity to targets like calcium channels by enhancing hydrogen bonding .
- Steric Effects : Bulky substituents on the phenyl ring reduce activity due to hindered target binding. For example, replacing methoxy with dimethylamino improves solubility but may alter pharmacokinetics .
- Case Study : Methyl vs. ethyl ester groups on DHP show 2.3-fold differences in IC₅₀ values for calcium channel blockade .
Basic: What are the reported biological activities, and which assays are used to validate them?
- Calcium Channel Blockade : Tested via patch-clamp electrophysiology in vascular smooth muscle cells .
- Antimicrobial Activity : Assessed using MIC assays against Gram-positive bacteria (e.g., S. aureus) .
- Anticancer Potential : Screened via MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ values typically >50 μM .
Advanced: How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
- Source Analysis : Check for differences in assay conditions (e.g., cell line specificity, serum concentration). For example, IC₅₀ for calcium channels ranges from 0.8–3.2 μM depending on tissue origin .
- Metabolite Interference : Use LC-MS to rule out degradation products in biological matrices.
- Structural Dynamics : Molecular dynamics (MD) simulations can reveal conformational flexibility affecting target binding .
Basic: What purification strategies are effective for isolating this compound?
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) for initial separation.
- Recrystallization : Use ethanol/water (7:3) to isolate high-purity crystals (>98%) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve diastereomers .
Advanced: How can experimental design (DoE) minimize synthetic variability?
- Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) in 2³ factorial experiments. For example, a 16-run Plackett-Burman design identified solvent purity as the critical factor (p < 0.05) for yield .
- Response Surface Methodology (RSM) : Optimize sulfonation time and temperature to maximize yield (e.g., 72% at 90°C/6 hrs vs. 58% at 80°C/4 hrs) .
Basic: What stability challenges exist, and how are they mitigated?
- Hydrolysis : Ester groups degrade under acidic/basic conditions. Store at 4°C in anhydrous DMSO or argon atmosphere .
- Photooxidation : DHP rings are light-sensitive. Use amber vials and conduct reactions under inert light .
Advanced: What in silico tools predict ADMET properties for this compound?
- SwissADME : Estimates moderate bioavailability (F = 65%) due to logP ~2.8 but flags P-glycoprotein efflux risks .
- Protox-II : Predicts low hepatotoxicity (LC₅₀ > 100 μM) but potential cardiotoxicity via hERG channel inhibition .
- MD Simulations : Model blood-brain barrier penetration using free-energy perturbation calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
